[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate
Overview
Description
[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate: is a complex organic compound with a molecular weight of 468.415 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring structure.
Introduction of acetamido and acetyloxy groups: Acetylation reactions are carried out using acetic anhydride in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP).
Attachment of the nitrophenoxy group: This step involves the nucleophilic substitution reaction where a nitrophenol derivative reacts with the oxan ring structure under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: Maintaining optimal reaction temperatures and pressures to facilitate efficient reactions.
Use of catalysts: Employing catalysts like DMAP to accelerate acetylation reactions.
Purification techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyloxy and nitrophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxan derivatives.
Scientific Research Applications
[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to enzymes: Inhibit or activate enzymatic activity by interacting with active sites.
Modulate signaling pathways: Influence cellular signaling pathways, potentially leading to therapeutic effects.
Interact with biomolecules: Form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules.
Comparison with Similar Compounds
[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate: can be compared with similar compounds such as:
Dichloroaniline derivatives: These compounds have similar aromatic ring structures but differ in functional groups and reactivity.
Allopurinol-related compounds: These compounds share some structural similarities but have different pharmacological properties.
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-6-14(8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEVPXNXDNEOOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.